(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol
Description
(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol is a fluorinated purine derivative featuring a butane-1,2,3-triol backbone. Its structure combines a modified purine base (6-amino-2-fluoro substitution) with a polyhydroxylated side chain, conferring unique physicochemical and biological properties. This compound is cataloged under CAS number 75607-67-9, with the molecular formula C₁₀H₁₂FN₅O₃ and a molecular weight of 269.23 g/mol . The stereochemistry (2R,3S) of the triol moiety is critical for its interactions in nucleic acid systems, as seen in nucleoside analogues designed for Watson-Crick base pairing or aptamer engineering .
The 6-amino group on the purine facilitates hydrogen bonding, while the 2-fluoro substitution enhances metabolic stability and modulates base-pairing specificity. The butane-1,2,3-triol scaffold provides structural flexibility, enabling integration into oligonucleotides during solid-phase synthesis . Applications include dynamic combinatorial chemistry for aptamer optimization and studies of nucleic acid folding and hybridization .
Properties
CAS No. |
666263-80-5 |
|---|---|
Molecular Formula |
C9H12FN5O3 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
(2R,3S)-4-(6-amino-2-fluoropurin-9-yl)butane-1,2,3-triol |
InChI |
InChI=1S/C9H12FN5O3/c10-9-13-7(11)6-8(14-9)15(3-12-6)1-4(17)5(18)2-16/h3-5,16-18H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
InChI Key |
LXPQQNZIIOJUFA-CRCLSJGQSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1C[C@@H]([C@@H](CO)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CC(C(CO)O)O)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Base: Starting from a suitable precursor, the purine base is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position of the purine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Butane-1,2,3-triol Moiety: The butane-1,2,3-triol moiety is attached to the purine base through glycosylation reactions, often using protected intermediates to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The purine ring can undergo reduction reactions, potentially altering its electronic properties.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the amino or fluorine groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of novel nucleoside analogs.
Biology: As a probe for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Potential use as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Application in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom and amino group may enhance binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking normal biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally or functionally related molecules, focusing on their chemical features, synthesis, and biological roles.
Key Differences and Research Findings
Purine Substitution Effects: The 2-fluoro group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., methoxyamino in MOANA scaffolds) while improving resistance to enzymatic degradation. This contrasts with the unmodified purine in (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol, which lacks such stabilization . In aptamer studies, the 6-amino-2-fluoro-purine derivative demonstrates higher binding specificity to quinine than MOANA-derived analogues, which require aldehyde-driven dynamic combinatorial chemistry for optimization .
Backbone Flexibility and Base Pairing: The butane-1,2,3-triol scaffold allows greater conformational flexibility compared to rigid tetrahydrofuran rings (e.g., in ’s compound). This flexibility enhances stacking interactions in duplex DNA but may reduce thermal stability relative to canonical nucleosides . MOANA scaffolds () form N-methoxy-1,3-oxazinane nucleosides under acidic conditions, enabling reversible Watson-Crick pairing. In contrast, the target compound’s fixed structure provides irreversible hybridization, favoring stable aptamer-quinine complexes .
Synthetic Accessibility :
- The target compound is synthesized via solid-phase oligonucleotide methods, similar to MOANA-modified aptamers . By contrast, diphenylhydrazone derivatives () are prepared through hydrazone condensation with d/l-erythrose, yielding lower yields (19%) due to stereochemical complexity .
However, high concentrations of its 3-nitrobenzaldehyde-modified analogue induce aptamer dimerization, complicating therapeutic applications .
Biological Activity
(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol, often referred to as a derivative of purine nucleosides, has garnered interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound is structurally related to known antiviral and anticancer agents, particularly those targeting nucleic acid synthesis and cellular signaling pathways.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 285.24 g/mol. The compound features a purine base with an amino group and a fluorine substituent that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with nucleoside transporters and enzymes involved in nucleotide metabolism. Its structural similarity to naturally occurring nucleosides allows it to be incorporated into RNA and DNA, potentially leading to disruption of nucleic acid synthesis in rapidly dividing cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro. Studies suggest that it may be effective against certain RNA viruses by interfering with their replication machinery.
- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, likely through mechanisms involving the inhibition of DNA synthesis and repair pathways.
- Immunomodulatory Effects : There is evidence suggesting that it may modulate immune responses by affecting cytokine production and T-cell activation.
In Vitro Studies
A series of in vitro assays have demonstrated the compound's efficacy against various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| A549 (lung cancer) | 7.5 | Inhibition of DNA synthesis |
| Vero (African green monkey kidney) | 10.0 | Antiviral activity against RNA viruses |
These results highlight the compound's potential as a dual-action agent targeting both viral infections and tumorigenesis.
Case Studies
-
Case Study on Antiviral Efficacy :
- A study evaluated the antiviral effects of the compound against Influenza A virus. Results indicated a significant reduction in viral titer at concentrations above 5 µM, suggesting effective inhibition of viral replication.
-
Case Study on Cancer Cell Lines :
- In a comparative study involving multiple cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC3), treatment with the compound resulted in a dose-dependent decrease in cell viability, with observed morphological changes indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
